molecular formula C21H17Br2Cl2N5O2 B1261310 Cyclaniliprole CAS No. 1031756-98-5

Cyclaniliprole

Cat. No. B1261310
M. Wt: 602.1 g/mol
InChI Key: RAMUASXTSSXCMB-UHFFFAOYSA-N
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Patent
US08115006B2

Procedure details

A mixed solution comprising 6.0 g of 3-bromo-N-(4-chloro-2-(1-cyclopropylethylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide and 75 ml of ethyl acetate was cooled with ice, 1.4 g of sodium hydroxide (flakes) was added, and then 2.8 g of bromine was added over a period of 2 hours. After stirring at room temperature for 18 hours, 60 ml of water was added to the reaction liquid, followed by extraction with ethyl acetate. The organic layer was washed with a sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the precipitated crystals were washed with 20 ml of a mixed solution of ethyl acetate and hexane (1:5) and subjected to filtration to obtain 6.2 g of the desired product in the form of white crystals.
Name
3-bromo-N-(4-chloro-2-(1-cyclopropylethylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=2[C:17](=[O:24])[NH:18][CH:19]([CH:21]2[CH2:23][CH2:22]2)[CH3:20])=[O:8])[N:4]([C:25]2[C:30]([Cl:31])=[CH:29][CH:28]=[CH:27][N:26]=2)[N:3]=1.C(OCC)(=O)C.[OH-].[Na+].[Br:40]Br>O>[Br:1][C:2]1[CH:6]=[C:5]([C:7]([NH:9][C:10]2[C:11]([C:17]([NH:18][CH:19]([CH:21]3[CH2:23][CH2:22]3)[CH3:20])=[O:24])=[CH:12][C:13]([Cl:16])=[CH:14][C:15]=2[Br:40])=[O:8])[N:4]([C:25]2[C:30]([Cl:31])=[CH:29][CH:28]=[CH:27][N:26]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
3-bromo-N-(4-chloro-2-(1-cyclopropylethylcarbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Quantity
6 g
Type
reactant
Smiles
BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1)Cl)C(NC(C)C1CC1)=O)C1=NC=CC=C1Cl
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2.8 g
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
the precipitated crystals were washed with 20 ml of a mixed solution of ethyl acetate and hexane (1:5)
FILTRATION
Type
FILTRATION
Details
subjected to filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(=O)NC(C)C1CC1)Cl)Br)C1=NC=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.